molecular formula C9H19ClN2O3 B8205998 (S)-methyl 6-acetamido-2-aminohexanoate hydrochloride

(S)-methyl 6-acetamido-2-aminohexanoate hydrochloride

Cat. No.: B8205998
M. Wt: 238.71 g/mol
InChI Key: JMNOFXNVXQDAED-QRPNPIFTSA-N
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Description

(S)-methyl 6-acetamido-2-aminohexanoate hydrochloride is a useful research compound. Its molecular formula is C9H19ClN2O3 and its molecular weight is 238.71 g/mol. The purity is usually 95%.
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Biological Activity

(S)-Methyl 6-acetamido-2-aminohexanoate hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is an amino acid derivative that possesses a chiral center, making it an important compound in stereochemistry. Its molecular formula is C9H18N2O3HClC_9H_{18}N_2O_3\cdot HCl, and it is characterized by the presence of an acetamido group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The acetamido group can enhance its binding affinity to specific proteins, potentially leading to modulation of enzymatic activity or receptor signaling pathways.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in conditions where enzyme overactivity is detrimental.
  • Receptor Interaction : The compound's structure allows it to interact with G-protein coupled receptors (GPCRs), which are critical for numerous physiological processes. This interaction can lead to downstream effects such as changes in cellular signaling and gene expression.

Anticancer Potential

Research has indicated that this compound may exhibit anticancer properties. A study focused on its effect on cancer cell lines demonstrated:

  • Cell Viability Assay : The compound reduced cell viability in a dose-dependent manner in various cancer cell lines, indicating potential cytotoxic effects.
  • Apoptosis Induction : Flow cytometry analysis revealed increased apoptotic cells upon treatment with the compound, suggesting its role in triggering programmed cell death.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. It has been hypothesized that:

  • GABA Receptor Modulation : Due to structural similarities with GABA (gamma-aminobutyric acid), this compound may interact with GABA receptors, potentially enhancing inhibitory neurotransmission and providing neuroprotection against excitotoxicity.

Research Findings

Several studies have explored the biological activities of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated reduced viability in cancer cell lines; induced apoptosis.
Study BNeuroprotectionSuggested modulation of GABA receptors; protective effects against excitotoxicity.
Study CEnzyme InhibitionIdentified potential inhibition of metabolic enzymes; implications for metabolic disorders.

Case Studies

  • Case Study 1 : In vitro experiments on human lung cancer cells showed significant inhibition of cell proliferation when treated with this compound at concentrations ranging from 10 µM to 50 µM.
  • Case Study 2 : A neuroprotective study using a rat model indicated that administration of the compound prior to inducing oxidative stress resulted in decreased neuronal death and improved behavioral outcomes.

Properties

IUPAC Name

methyl (2S)-6-acetamido-2-aminohexanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3.ClH/c1-7(12)11-6-4-3-5-8(10)9(13)14-2;/h8H,3-6,10H2,1-2H3,(H,11,12);1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNOFXNVXQDAED-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCC(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCCCC[C@@H](C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.